5,7-Difluorochroman-4-ol
Overview
Description
5,7-Difluorochroman-4-ol is a compound useful in organic synthesis . It is an important intermediate in the synthesis of tegoprazan . Tegoprazan is a drug used to treat gastroesophageal reflux disease .
Synthesis Analysis
The synthesis of ®-5,7-difluorochroman-4-ol involves taking 5, 7-difluorochroman-4-one as a substrate and performing an asymmetric reduction reaction in the presence of ketoreductase, coenzyme, and a coenzyme circulating system . The ketoreductase can be one or a combination of two or more of the short-chain dehydrogenases/reductases family (SDR), medium-chain dehydrogenases/reductase (MDR), or aldo-Keto reductase (AKR) .Molecular Structure Analysis
The molecular formula of this compound is C9H8F2O2 .Chemical Reactions Analysis
This compound is used as a reagent in the preparation of tetrazolinone compounds, which are used as pest control agents .Physical and Chemical Properties Analysis
The boiling point of ®-5,7-difluorochroman-4-ol is predicted to be 228.4±40.0 °C, and its density is predicted to be 1.402±0.06 g/cm3 .Scientific Research Applications
Fluorine Atom Introduction in Organic Molecules
- Fluorine atoms, including difluoromethyl and monofluoromethyl groups, are crucial in life science and materials science applications. Methods for selective difluoromethylation, which could be related to the chemistry of 5,7-Difluorochroman-4-ol, are vital for the synthesis of CF2H- and CH2F-containing compounds, with applications in pharmaceuticals and agrochemicals (Hu, Zhang, & Wang, 2009).
Synthesis of Difluoromethylene-Containing Compounds
- The synthesis of difluoromethylene-containing compounds, potentially involving this compound, leads to the production of various difluoromethylenated 1,2,4-oxadiazole-containing compounds, including γ-butyrolactones and tetrahydrofurans. These compounds have potential applications in various chemical industries (Yang et al., 2007).
Electronic Properties in OLEDs
- The electronic structures, injection, transport properties, absorption, and phosphorescence mechanism of a series of blue-emitting Ir(III) complexes, potentially related to the chemistry of this compound, have been studied. These complexes are used as emitters in organic light-emitting diodes (OLEDs), indicating potential applications in display technologies (Li et al., 2009).
Covalency in f-element Complexes
- The study of covalency in complexes of 4f and 5f elements, which could be related to the chemistry of this compound, is significant for the separation of trans-plutonium elements from lanthanide fission products in advanced nuclear fuel cycles. This research impacts both academic and industrial sectors, particularly in nuclear energy (Neidig, Clark, & Martin, 2013).
Semiconductors in Organic Electronics
- The synthesis and characterization of diperfluorooctyl-substituted phenylene-thiophene oligomers, potentially involving this compound, demonstrate their application as n-type semiconductors. These compounds are used in organic field-effect transistors and nonvolatile memory elements, highlighting their importance in the field of organic electronics (Facchetti et al., 2004).
Fluorine-Containing Tetrathiafulvalenes
- The synthesis of fluorinated tetrathiafulvalenes, potentially related to this compound, shows applications in creating materials with segregated fluorous bilayer structures. These compounds are used in layered structures stabilization and have applications in molecular electronics and materials science (Dautel & Fourmigue, 2000).
Future Directions
A practical green synthesis of ®-5,7-difluorochroman-4-ol, a key intermediate of Tegoprazan, has been reported . This suggests that there is ongoing research into the synthesis methods of this compound, which could lead to more efficient and environmentally friendly production methods in the future.
Relevant Papers A paper titled “A Practical Green Synthesis of ®-5,7-difluorochroman-4-ol, a Key Intermediate of Tegoprazan” provides detailed information about the synthesis of this compound .
Mechanism of Action
Target of Action
5,7-Difluorochroman-4-ol is an important intermediate in the synthesis of Tegoprazan . .
Mode of Action
It is synthesized from 5,7-difluorochroman-4-one through an asymmetric reduction reaction . The process involves the use of ketoreductase, coenzyme, and a coenzyme circulating system .
Pharmacokinetics
Its solubility and other physicochemical properties can influence its bioavailability.
Biochemical Analysis
Biochemical Properties
It is known to be a potent and highly selective inhibitor of gastric H+/K±ATPase , an enzyme that plays a crucial role in the production of gastric acid. The inhibition is achieved in a potassium-competitive manner .
Cellular Effects
The cellular effects of 5,7-Difluorochroman-4-ol are primarily related to its ability to inhibit gastric acid secretion By inhibiting H+/K±ATPase, it reduces the production of gastric acid, thereby influencing various cellular processes related to acid secretion
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the H+/K±ATPase enzyme in a potassium-competitive manner This binding is reversible, allowing for control over the inhibition of the enzyme
Dosage Effects in Animal Models
In animal models, specifically dogs, this compound has been shown to potently inhibit histamine-induced gastric acid secretion . A complete inhibition was observed at a dosage of 1.0 mg/kg starting from 1 hour after administration
Properties
IUPAC Name |
5,7-difluoro-3,4-dihydro-2H-chromen-4-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F2O2/c10-5-3-6(11)9-7(12)1-2-13-8(9)4-5/h3-4,7,12H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTYMLFMXKYIQW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C1O)C(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of (R)-5,7-Difluorochroman-4-ol in pharmaceutical synthesis?
A1: (R)-5,7-Difluorochroman-4-ol is a crucial building block in the production of Tegoprazan []. Tegoprazan is a potassium-competitive acid blocker (P-CAB) known for its role in treating gastroesophageal reflux disease (GERD). The efficient synthesis of (R)-5,7-Difluorochroman-4-ol is therefore highly relevant for the pharmaceutical industry.
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